2,4-Difluoro-3-nitrophenol
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Overview
Description
2,4-Difluoro-3-nitrophenol is an organic compound with the molecular formula C6H3F2NO3 It is a derivative of phenol, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 4th positions, and a nitro group is attached at the 3rd position
Scientific Research Applications
2,4-Difluoro-3-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and interaction due to its nitro group, which can act as an electron-withdrawing group.
Industry: Used in the production of dyes, pigments, and other materials where specific electronic properties are required.
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dinitrophenol have been shown to interact with oxidative processes .
Mode of Action
For instance, 2,4-Dinitrophenol is known to uncouple oxidative phosphorylation, a process that could potentially be shared by 2,4-Difluoro-3-nitrophenol .
Biochemical Pathways
Similar compounds such as 2,4-dinitrophenol and nitrobenzene have been shown to affect the ability of bacteria to assimilate new carbon sources . This suggests that this compound may also interact with similar biochemical pathways.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the nitro group (-NO2) present in the compound, which can participate in various chemical reactions .
Cellular Effects
Related compounds such as 2,4-dinitrophenol have been shown to cause dose-dependent mitochondrial uncoupling, leading to rapid loss of ATP and uncontrolled hyperthermia .
Molecular Mechanism
It is known that nitrophenols can act as protonophores, agents that can shuttle protons across biological membranes . This can disrupt the proton gradient across the mitochondrial membrane, affecting ATP production .
Metabolic Pathways
Nitrophenols are known to be involved in various metabolic pathways, often undergoing reduction of the nitro group or other transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-nitrophenol typically involves the nitration of 2,4-difluorophenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction can be represented as follows:
C6H3F2OH+HNO3→C6H3F2NO3+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenolic group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2,4-Difluoro-3-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives.
Comparison with Similar Compounds
- 2,4-Difluorophenol
- 3-Nitrophenol
- 2,4-Dinitrophenol
Comparison:
2,4-Difluorophenol: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
3-Nitrophenol: Lacks the fluorine atoms, which affects its electronic properties and reactivity.
2,4-Dinitrophenol: Contains an additional nitro group, making it more reactive and potentially more toxic.
Uniqueness: 2,4-Difluoro-3-nitrophenol is unique due to the presence of both fluorine atoms and a nitro group, which impart distinct electronic properties and reactivity patterns. This makes it a versatile compound in organic synthesis and various applications.
Properties
IUPAC Name |
2,4-difluoro-3-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACXTMZHFZAVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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